3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures to “3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine” are often used in research and development . They typically contain a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position . For instance, a methodology was developed for the synthesis of phenylspiro [imidazole-4,3’-thiochroman]ones by treatment of [2- (benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzyl group attached to a sulfur atom, which is then attached to a nitrogen-containing ring .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve oxidation at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, one similar compound has a molecular weight of 195.33 and is a liquid at room temperature .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis . They have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Polymer Chemistry
1,2,3-Triazoles have applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in the creation of polymers .
Supramolecular Chemistry
In the field of supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . This involves using the compounds to link two molecules together, often for the purpose of labeling or immobilizing biomolecules.
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for various purposes . This could include the study of biological systems using the principles and tools of chemistry.
Fluorescent Imaging
1,2,3-Triazoles have found applications in fluorescent imaging . They can be used to create fluorescent probes for the imaging of biological systems.
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Safety and Hazards
properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-4-2-3-5-8(7)6-15-10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNPGHVFNSIBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.